Ostruthin
Overview
Description
Ostruthin, also known as this compound, is a naturally occurring coumarin derivative. It is primarily isolated from the roots of the plant Peucedanum ostruthium. This compound is known for its significant antimycobacterial properties, particularly against gram-positive microorganisms .
Mechanism of Action
Target of Action
Ostruthin, a hydroxycoumarin-related compound, primarily targets the TREK-1 channel , a type of two-pore domain potassium channel . It also interacts with the TREK-2 channel and has been identified as an anti-staphylococcal constituent . Furthermore, it has been found to target the Nuclear Factor κB (NF-κB) signaling pathway in human lung adenocarcinoma A549 cells .
Mode of Action
This compound acts as an activator of the TREK-1 and TREK-2 channels . It increases whole-cell TREK-1 channel currents in 293T cells at a low concentration (EC50 = 5.3 μM), and also the activity of the TREK-2 channel (EC50 = 3.7 mM) . In contrast, this compound inhibits other potassium channels, such as human ether-à-go-go-related gene (HERG1), inward-rectifier (Kir2.1), voltage-gated (Kv1.4), and two-pore domain (TASK-1) at higher concentrations .
Biochemical Pathways
This compound affects the NF-κB signaling pathway . It inhibits TNF-α-induced NF-κB-responsive luciferase reporter activity at concentrations higher than 40 µM .
Pharmacokinetics
It’s worth noting that this compound has features of cell membrane- and blood-brain barrier-permeability: low molecular weight (298), small number of hydrogen bond donor (2) and acceptors (2), modestly high partition coefficient (56), small polar surface area (504 Ų) . These features closely match Lipinski’s rule of five, suggesting good bioavailability.
Result of Action
This compound has been found to have antidepressive and anxiolytic effects . It suppresses the stress-induced increase in anti-c-Fos immunoreactivity in the lateral septum . It also inhibits the up-regulation of cell-surface intercellular adhesion molecule-1 (ICAM-1) in human lung adenocarcinoma A549 cells stimulated with tumor necrosis factor-α (TNF-α) without affecting cell viability .
Biochemical Analysis
Biochemical Properties
Ostruthin has been found to interact with various enzymes and proteins. It has been identified as an activator of the two-pore domain K+ channel, TREK-1 . It increases whole-cell TREK-1 channel currents in 293T cells at a low concentration . It also inhibits other K+ channels, such as human ether-à-go-go-related gene (HERG1), inward-rectifier (Kir2.1), voltage-gated (Kv1.4), and two-pore domain (TASK-1) at higher concentrations .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits serum-induced vascular smooth muscle cell (VSMC) proliferation . It also significantly decreases the survival of Caenorhabditis elegans, a nematode .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It activates the TREK-1 channel, increasing whole-cell TREK-1 channel currents . It also inhibits other K+ channels at higher concentrations . Furthermore, it has been found to inhibit the up-regulation of cell-surface intercellular adhesion molecule-1 (ICAM-1) in human lung adenocarcinoma A549 cells stimulated with tumor necrosis factor-α (TNF-α) .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, a higher dose (20 mg/kg) of this compound decreased the anxiolytic effect, resulting in a bell-shaped dose-response relationship .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. Its interaction with various K+ channels suggests that it may play a role in potassium ion transport .
Preparation Methods
Ostruthin can be synthesized through various chemical routes. One common method involves the extraction from the roots of Peucedanum ostruthium. The industrial production of this compound typically involves the isolation of the compound using organic solvents followed by purification processes such as crystallization .
Chemical Reactions Analysis
Ostruthin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ostruthin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in various chemical studies due to its unique structure and reactivity.
Biology: It is studied for its biological activities, particularly its antimycobacterial properties.
Medicine: this compound is being researched for its potential therapeutic applications, especially in treating infections caused by gram-positive bacteria.
Industry: This compound is used in the development of antimicrobial agents and other industrial applications
Comparison with Similar Compounds
Ostruthin is unique among coumarin derivatives due to its specific antimycobacterial properties. Similar compounds include:
Coumarin: A parent compound with a wide range of biological activities.
Umbelliferone: Another coumarin derivative with antimicrobial properties.
Scopoletin: Known for its anti-inflammatory and antimicrobial effects.
Compared to these compounds, this compound has a more pronounced effect against gram-positive bacteria, making it a valuable compound in antimicrobial research .
Properties
IUPAC Name |
6-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-13(2)5-4-6-14(3)7-8-15-11-16-9-10-19(21)22-18(16)12-17(15)20/h5,7,9-12,20H,4,6,8H2,1-3H3/b14-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBMTJJPUABOQJ-VGOFMYFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=C2C(=C1)C=CC(=O)O2)O)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318569 | |
Record name | Ostruthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148-83-4 | |
Record name | Ostruthin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ostruthin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ostruthin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83434 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ostruthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 148-83-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OSTRUTHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHK3RR9BOR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.